molecular formula C6H10F3NO B6272650 rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine CAS No. 2307777-84-8

rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine

Cat. No.: B6272650
CAS No.: 2307777-84-8
M. Wt: 169.1
InChI Key:
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Description

rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine: is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a trifluoromethyl group and a methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-3-(trifluoromethyl)oxirane with morpholine in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced reaction monitoring techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine
  • rac-(2R,3R)-2-methyl-3-(difluoromethyl)morpholine
  • rac-(2R,3R)-2-methyl-3-(fluoromethyl)morpholine

Uniqueness: rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with fewer fluorine atoms.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine involves the reaction of 2-methyl-3-(trifluoromethyl)oxirane with morpholine in the presence of a Lewis acid catalyst.", "Starting Materials": [ "2-methyl-3-(trifluoromethyl)oxirane", "morpholine", "Lewis acid catalyst" ], "Reaction": [ "Add 2-methyl-3-(trifluoromethyl)oxirane to a flask", "Add morpholine to the flask", "Add a Lewis acid catalyst to the flask", "Heat the mixture to a temperature of 50-60°C", "Stir the mixture for 24 hours", "Allow the mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] }

CAS No.

2307777-84-8

Molecular Formula

C6H10F3NO

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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